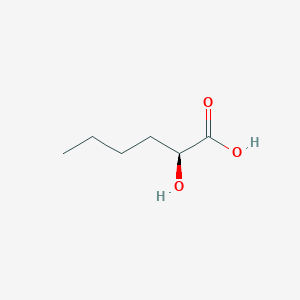

(2S)-2-hydroxyhexanoic acid

Descripción general

Descripción

(2S)-2-Hydroxyhexanoic acid, also known as L-2-hydroxyhexanoic acid, is a chiral hydroxy acid with the molecular formula C6H12O3. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexanoic acid chain. It is an important intermediate in organic synthesis and has various applications in different fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S)-2-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-oxohexanoic acid using chiral catalysts. Another method includes the enzymatic resolution of racemic mixtures of 2-hydroxyhexanoic acid using lipases .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to produce the desired enantiomer with high enantiomeric purity .

Análisis De Reacciones Químicas

Chemical Oxidation

(2S)-2-Hydroxyhexanoic acid undergoes oxidation at the α-hydroxy group to form 2-oxohexanoic acid. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature is a common reagent for this transformation .

Reaction Scheme:

Enzymatic Oxidation

The enzyme (S)-2-hydroxy-acid oxidase (HAO1) catalyzes the oxidation of this compound using molecular oxygen (O₂) as an electron acceptor, yielding 2-oxohexanoic acid and hydrogen peroxide (H₂O₂) . This reaction is critical in peroxisomal glycine synthesis and detoxification pathways .

Key Conditions:

Enzymatic Cascade Reactions

This compound participates in multi-enzyme cascades for chiral compound synthesis. For example:

-

Dehydrogenase/Formate Dehydrogenase Systems : NAD⁺-dependent dehydrogenases coupled with formate dehydrogenase enable redox-neutral transformations. Formate acts as a sacrificial substrate for cofactor regeneration .

-

Substrate-Specific Dehydrogenases : Enzymes like D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis and formate dehydrogenase (FDH) from Candida boidinii have been used in industrial-scale reactions .

Example Reaction Setup :

| Component | Concentration/Condition |

|---|---|

| Sodium formate | 100–6,000 mmol/L |

| NAD⁺ | 0.1 mM |

| D-LDH/FDH enzyme ratio | 1:0.1–1:10 (activity ratio) |

| Temperature | 20–40°C |

Esterification and Derivatization

The carboxylic acid group readily forms esters under acidic conditions. For instance, methanol and sulfuric acid yield methyl (2S)-2-hydroxyhexanoate, a precursor for polymer synthesis .

Reaction Scheme:

Reduction Pathways

While direct reduction of the carboxylic acid group is challenging, ester derivatives (e.g., methyl esters) can be reduced to 1,2-diols using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Racemization and Stereochemical Integrity

Under basic conditions, the chiral α-carbon may racemize, converting the (S)-enantiomer into a racemic mixture. This is mitigated by using buffered aqueous solutions (pH 6–8) and low temperatures .

Key Industrial Processes

-

Fed-Batch Reactors : Scalable production using continuous flow reactors with pH control (7.5) and oxygen sparging to prevent enzyme oxidation .

-

Product Isolation : Acidification (e.g., HCl) crystallizes the product, achieving yields up to 81% in cascades .

Case Study: Multi-Enzyme Cascade

| Parameter | Value |

|---|---|

| Substrate | Cyclohexanol (200 mM) |

| Enzymes | ADH, CHMO, CAL-B |

| Yield | 168 mM (81%) |

| Conditions | pH 7.5, 22°C, N₂ sparging |

Comparative Reactivity

| Reaction Type | This compound | Similar Compound (2-Hydroxybutanoic Acid) |

|---|---|---|

| Oxidation Rate (PCC) | Moderate | Fast |

| Enzymatic Specificity | High for HAO1 | Low |

| Esterification Yield | >90% | ~85% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

(2S)-2-Hydroxyhexanoic acid serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of new drugs, particularly in the area of peptide synthesis and modification. For instance, it has been utilized in the synthesis of polypeptides with specific functionalities, including the incorporation of azide groups for further chemical modifications .

1.2 Metabolomic Studies

Recent studies have highlighted the role of this compound in metabolomics, particularly in relation to hepatocellular carcinoma (HCC). Elevated levels of this compound have been associated with HCC incidence, suggesting its potential as a biomarker for early detection and monitoring of liver cancer .

| Application Area | Specific Use Case |

|---|---|

| Drug Development | Building block for new pharmaceutical compounds |

| Metabolomics | Potential biomarker for hepatocellular carcinoma |

Agricultural Applications

2.1 Semiochemical for Varroa Mites

Research has identified this compound as a semiochemical that influences the behavior of Varroa destructor mites, which are significant pests in beekeeping. When applied to brood cells, this compound increased mite invasion rates by 36%, indicating its potential use in pest management strategies within apiculture . This finding opens avenues for developing eco-friendly pest control methods that leverage natural compounds.

2.2 Enhancing Pollinator Health

By understanding the semiochemical properties of this compound, researchers can potentially enhance pollinator health and improve hive resilience against pests like Varroa mites. This could lead to more sustainable beekeeping practices.

Industrial Applications

3.1 Synthesis of Aliphatic Copolyesters

this compound has been utilized in the synthesis of aliphatic copolyesters, which are important materials in biodegradable plastics. The incorporation of this compound can enhance the mechanical properties and degradation rates of these polymers, making them suitable for various applications including packaging and medical devices .

3.2 Environmental Applications

Studies have explored the use of this compound in wastewater treatment processes. Its role as a carbon substrate has been investigated to improve biological nutrient removal processes in municipal wastewater treatment facilities .

| Industrial Application | Specific Use Case |

|---|---|

| Biodegradable Plastics | Used in the synthesis of aliphatic copolyesters |

| Wastewater Treatment | Acts as a carbon substrate for biological nutrient removal |

Case Studies and Research Findings

-

Case Study: Varroa Mite Behavior Modification

In laboratory settings, this compound was tested at various concentrations to assess its impact on Varroa mite behavior. The results demonstrated a statistically significant increase in mite invasion rates at doses as low as 100 ng per brood cell . This study emphasizes the compound's potential utility in integrated pest management. -

Case Study: Hepatocellular Carcinoma Biomarker Identification

A prospective study involving serum samples from subjects showed that higher levels of this compound correlated with increased risk factors for HCC. This suggests that monitoring this metabolite could aid in early diagnosis and treatment strategies for liver cancer .

Mecanismo De Acción

The mechanism of action of (2S)-2-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxyl group can participate in ionic interactions with molecular targets, affecting various biochemical pathways .

Comparación Con Compuestos Similares

(2R)-2-Hydroxyhexanoic acid: The enantiomer of (2S)-2-hydroxyhexanoic acid.

2-Hydroxybutanoic acid: A shorter chain hydroxy acid.

2-Hydroxydecanoic acid: A longer chain hydroxy acid.

Comparison:

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other hydroxy acids.

Actividad Biológica

(2S)-2-hydroxyhexanoic acid, also known as 2-hydroxyhexanoic acid, is a chiral hydroxy fatty acid that has garnered interest due to its diverse biological activities. This article presents a detailed overview of its biological effects, including its role in pest management, potential health implications, and biochemical pathways.

- Chemical Formula : CHO

- Molecular Weight : 132.16 g/mol

- CAS Number : 696-41-3

- PubChem CID : 6999758

1. Insecticidal Properties

Research has demonstrated that this compound exhibits significant biological activity against the Varroa destructor mite, a major pest affecting honeybee populations. In controlled studies:

- Effective Concentration : The compound showed activity at concentrations as low as 100 ng per well.

- Experimental Setup : The compound was applied to worker brood cells containing larvae in infested colonies, leading to notable increases in mite presence in treated cells compared to controls .

| Concentration (ng) | Mite Count in Treated Cells | Mite Count in Control Cells |

|---|---|---|

| 100 | 30.3 | 18.3 |

| 1000 | Significant increase noted | Baseline control |

This indicates that this compound acts as a semiochemical, influencing the behavior of Varroa mites and potentially aiding in their management.

2. Health Implications

In human health contexts, elevated levels of this compound have been associated with metabolic disorders. For instance, individuals with Maple Syrup Urine Disease (MSUD) exhibit increased concentrations of this compound due to impaired metabolism of branched-chain amino acids (BCAAs). The accumulation of related hydroxy acids can lead to clinical symptoms such as hypoglycemia and metabolic dysregulation .

3. Potential Therapeutic Applications

The compound's antioxidant properties are also being investigated. Recent studies have shown that derivatives of hydroxy fatty acids can inhibit various enzymes linked to obesity and metabolic syndrome:

- Lipase Inhibition : In vitro studies suggest that this compound may inhibit human pancreatic lipase, which is crucial for fat digestion.

- Antioxidant Activity : The compound has demonstrated potential in scavenging reactive oxygen species (ROS), thus contributing to its therapeutic profile against oxidative stress-related conditions .

Case Study: Varroa Mite Management

In a series of experiments conducted over several months, researchers applied this compound to infested honeybee colonies. The results indicated:

- Increased Mite Infestation Rates : Treated brood cells had higher rates of infestation compared to controls.

- Behavioral Changes in Mites : Observations suggested that the compound alters mite behavior, possibly enhancing their attraction to treated cells .

Research Findings on Metabolic Disorders

A study focusing on MSUD patients highlighted the biochemical pathways leading to the accumulation of this compound:

- Pathway Disruption : Mutations affecting the branched-chain alpha-ketoacid dehydrogenase complex lead to elevated levels of BCAAs and their corresponding hydroxy acids.

- Clinical Implications : Understanding these pathways may inform treatment strategies for metabolic disorders involving amino acid metabolism .

Propiedades

IUPAC Name |

(2S)-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70267-26-4 | |

| Record name | 2-Hydroxyhexanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070267264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYHEXANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W9KLV3ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.